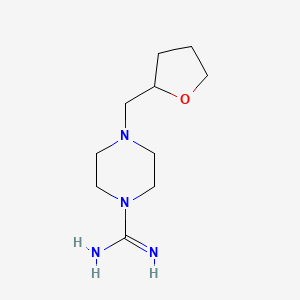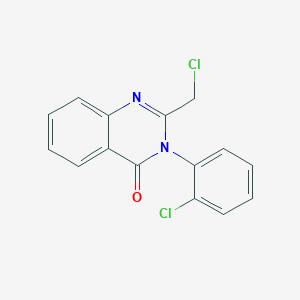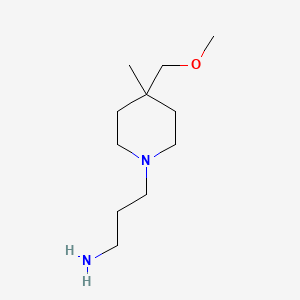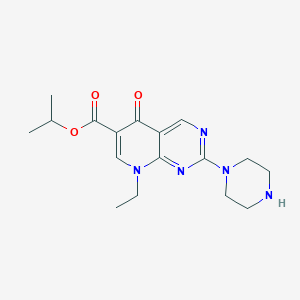![molecular formula C26H26N2O6 B13427477 N-[(Benzyloxy)carbonyl]phenylalanyltyrosine CAS No. 2537-91-9](/img/structure/B13427477.png)
N-[(Benzyloxy)carbonyl]phenylalanyltyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. L-tyrosine is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The compound is a more complex derivative, which may have unique properties and applications due to its modified structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) typically involves the protection of the amino and carboxyl groups of L-tyrosine and L-phenylalanine, followed by coupling reactions. Common protecting groups include the phenylmethoxycarbonyl (Cbz) group for the amino group and tert-butyl ester for the carboxyl group . The coupling reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) has various applications in scientific research:
Wirkmechanismus
The mechanism of action of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) involves its interaction with various molecular targets and pathways. As a derivative of L-tyrosine, it may influence the synthesis of neurotransmitters and other biologically active molecules . The compound’s effects are mediated through its interaction with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to catecholamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-tyrosine: The parent compound, known for its role in neurotransmitter synthesis.
L-phenylalanine: An essential amino acid and precursor to L-tyrosine.
L-tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is unique due to its modified structure, which may confer distinct chemical and biological properties compared to its parent compounds . The presence of the phenylmethoxycarbonyl group and the coupling with L-phenylalanine may enhance its stability, solubility, and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
2537-91-9 |
|---|---|
Molekularformel |
C26H26N2O6 |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)16-23(25(31)32)27-24(30)22(15-18-7-3-1-4-8-18)28-26(33)34-17-20-9-5-2-6-10-20/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32) |
InChI-Schlüssel |
PGOQBJBMASKTEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)


![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)


